N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Overview
Description
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of oncology and antimicrobial therapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol, followed by further reactions to introduce the methoxy and quinazoline groups . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthetic route to achieve scalability and cost-effectiveness. Improved protocols have been developed to replace high boiling solvents with low boiling ones and eliminate the use of bases, thereby reducing impurities and enhancing the overall yield . These methods also emphasize the isolation and characterization of stable intermediates to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves halogen atoms being replaced by other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in targeted cancer therapies, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, this compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative that targets EGFR and is used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it also inhibits EGFR and is used in cancer therapy.
Lapatinib: Targets both EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for EGFR. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and reduced side effects compared to other similar compounds .
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFUQFQXCRJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183362 | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179552-75-1 | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179552-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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